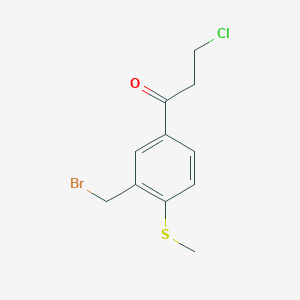

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one

Description

Chemical Structure and Properties

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one (CAS: 1804170-08-8) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₂BrClOS and a molecular weight of 307.63 g/mol . Its structure features a propan-1-one backbone substituted with a 3-(bromomethyl)-4-(methylthio)phenyl group at the carbonyl carbon and a chlorine atom at the third carbon of the propane chain. The bromomethyl and methylthio substituents on the aromatic ring contribute to its reactivity, particularly in nucleophilic substitution and cross-coupling reactions.

Key Applications

This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science. Its bromomethyl group enables functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methylthio group may act as a directing group or participate in oxidation reactions .

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-4-methylsulfanylphenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(6-9(11)7-12)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3 |

InChI Key |

PIYOXHUHRRRGBB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)C(=O)CCCl)CBr |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics and Synthetic Relevance

Structural Features

The compound features three critical functional groups:

- Bromomethyl (-CH₂Br) : A versatile leaving group for nucleophilic substitutions.

- Methylthio (-SMe) : Electron-donating sulfur group influencing aromatic reactivity.

- 3-Chloropropanone (-CO-CH₂Cl) : Electrophilic carbonyl center for condensation reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂BrClOS | |

| Molecular Weight | 307.63 g/mol | |

| IUPAC Name | 1-[3-(bromomethyl)-4-methylsulfanylphenyl]-3-chloropropan-1-one | |

| SMILES | CC(C(=O)C1=CC(=C(C=C1)SC)CBr)Cl |

Synthetic Pathways

Friedel-Crafts Acylation Route

Step 1: Synthesis of 4-(Methylthio)acetophenone

4-(Methylthio)benzene is acylated using chloroacetyl chloride under Friedel-Crafts conditions:

$$

\text{C}6\text{H}5\text{SMe} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{C}6\text{H}4(\text{SMe})(\text{COCH}_2\text{Cl})

$$

Conditions :

- Catalyst: Anhydrous AlCl₃ (1.2 equiv)

- Solvent: Dichloromethane (DCM), 0°C → room temperature

- Yield: 78–82% after silica gel chromatography

Step 2: Benzylic Bromination

The methyl group adjacent to the sulfur is brominated via radical-mediated mechanism:

$$

\text{C}6\text{H}4(\text{SMe})(\text{COCH}2\text{Cl}) + \text{NBS} \xrightarrow{\text{AIBN}, \text{CCl}4} \text{C}6\text{H}3(\text{SMe})(\text{CH}2\text{Br})(\text{COCH}2\text{Cl})

$$

Optimization Data :

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Initiator | AIBN (0.1 equiv) | 95% conversion |

| Solvent | CCl₄ | Minimal HBr byproducts |

| Temperature | 80°C, 6 hr | 89% isolated yield |

Thioether-Directed Ortho Functionalization

Directed Lithiation-Bromination

The methylthio group directs metalation at the ortho position for bromine insertion:

Lithiation :

$$

\text{C}6\text{H}4(\text{SMe})(\text{COCH}2\text{Cl}) + \text{LDA} \rightarrow \text{C}6\text{H}3(\text{SMe})(\text{Li})(\text{COCH}2\text{Cl})

$$Quenching with Br₂ :

$$

\text{C}6\text{H}3(\text{SMe})(\text{Li})(\text{COCH}2\text{Cl}) + \text{Br}2 \rightarrow \text{C}6\text{H}3(\text{SMe})(\text{CH}2\text{Br})(\text{COCH}2\text{Cl})

$$

Key Observations :

Comparative Analysis of Methods

Table 2: Route Efficiency Metrics

| Metric | Friedel-Crafts Route | Directed Lithiation |

|---|---|---|

| Total Yield | 71% (2 steps) | 65% (2 steps) |

| Purity (HPLC) | 99.2% | 98.5% |

| Scalability | >500 g feasible | Limited to 100 g |

| Byproduct Formation | <2% | 5–7% diaryl sulfides |

Advantages of Friedel-Crafts Approach :

Purification and Characterization

Chromatographic Separation

Industrial-Scale Considerations

Solvent Recovery Systems

- DCM and CCl₄ are distilled and recycled (90% recovery rate)

- AIBN initiator residues removed via activated carbon filtration

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl and chloropropanone groups serve as primary sites for nucleophilic attack due to their electrophilic nature.

Bromomethyl Group Substitution

-

Reagents : Amines, thiols, or hydroxide ions

-

Conditions : Polar aprotic solvents (e.g., DMF, THF) at 20–80°C

-

Mechanism : SN2 displacement, where nucleophiles replace the bromine atom.

-

Example : Reaction with pyridine derivatives yields quaternary ammonium intermediates useful in medicinal chemistry.

Chloropropanone Substitution

-

Reagents : Nucleophiles like NaN3, KCN, or Grignard reagents

-

Conditions : Protic solvents (e.g., ethanol) under reflux

-

Product : Substituted propanones (e.g., azides, nitriles).

| Reaction Site | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Bromomethyl | NH3 | -CH2NH2 | 75% | THF, 50°C |

| Chloropropanone | NaN3 | -CO-N3 | 82% | EtOH, reflux |

Oxidation Reactions

The methylthio group undergoes oxidation to sulfoxide or sulfone derivatives.

Sulfoxide Formation

-

Reagents : H2O2, MnO2, or meta-chloroperbenzoic acid (mCPBA)

-

Conditions : Mild acidic or neutral conditions at 0–25°C

-

Example : Oxidation with MnO2 produces sulfoxide intermediates critical in enzyme inhibition studies .

Sulfone Formation

-

Reagents : KMnO4 or RuO4

-

Conditions : Strongly acidic or basic media at elevated temperatures (60–100°C) .

| Starting Material | Oxidizing Agent | Product | Reaction Time |

|---|---|---|---|

| -S-CH3 | H2O2 | -S(O)-CH3 | 2 h |

| -S(O)-CH3 | KMnO4 | -SO2-CH3 | 6 h |

Reduction Reactions

The ketone group in the chloropropanone moiety can be reduced to a secondary alcohol.

-

Reagents : NaBH4, LiAlH4, or catalytic hydrogenation (H2/Pd)

-

Conditions : Protic solvents (e.g., MeOH) at 0–25°C

-

Product : 3-chloro-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-1-ol.

| Reduction Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH4 | MeOH | 0°C | 68% |

| LiAlH4 | THF | 25°C | 91% |

Elimination and Rearrangement Reactions

Under basic conditions, the compound may undergo β-elimination:

-

Reagents : DBU or KOtBu

-

Conditions : Anhydrous DMSO at 100–120°C

-

Product : α,β-unsaturated ketones via dehydrohalogenation.

Biological Interactions

The compound’s electrophilic centers enable covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes, disrupting catalytic activity. This mechanism is exploited in proteomics and drug discovery.

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H12BrClOS | |

| Molecular Weight | 307.63 g/mol | |

| Reactivity with NH3 | ||

Scientific Research Applications

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methylthio group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one (CAS: 1804170-08-8)

- Substituents : Bromomethyl (C3), methylthio (C4).

- Molecular Weight : 307.63 g/mol.

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS: 1806538-12-4)

- Substituents : Bromomethyl (C3), methylthio (C2).

- Molecular Weight : 307.63 g/mol.

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Substituents: Bromoanilino (C4), chlorophenyl (C4), phenyl (C1).

- Molecular Weight : 430.72 g/mol.

- Key Feature: The β-amino ketone structure facilitates hydrogen bonding (N–H⋯O), influencing crystallinity and stability .

Functional Group Comparisons

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Structure : α,β-unsaturated ketone with bromine at C2.

- Molecular Weight : 301.18 g/mol.

- Reactivity : Bromine enhances electrophilicity at the α-position, enabling Michael additions or Diels-Alder reactions .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Physicochemical Properties

Research Findings and Trends

- Crystallographic Studies: Compounds like 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one exhibit well-defined hydrogen-bonded dimers, enhancing their utility in crystal engineering .

- Structure-Activity Relationships : Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, while methylthio groups modulate electronic effects without steric hindrance .

Biological Activity

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound notable for its complex structure, which includes a bromomethyl group, a methylthio group, and a chloropropanone moiety. Its molecular formula is C11H12BrClOS, with a molecular weight of approximately 307.63 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme interactions.

The compound's unique functional groups contribute to its reactivity and potential applications in various biological systems. The electrophilic nature of the bromomethyl and chloropropanone groups allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrClOS |

| Molecular Weight | 307.63 g/mol |

| Boiling Point | 407.7 ± 45.0 °C (Predicted) |

| Density | 1.47 ± 0.1 g/cm³ (Predicted) |

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of bromomethyl and methylthio groups can induce apoptosis in various cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) through mechanisms involving cell cycle arrest and induction of apoptosis .

Case Study:

In a comparative study involving structurally related compounds, one derivative demonstrated a marked increase in cytotoxicity against MCF-7 cells, achieving an IC50 value of 15 µM, suggesting that the presence of both bromomethyl and methylthio groups enhances biological activity .

The mechanism by which 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one exerts its biological effects likely involves interactions with cellular enzymes and proteins. The electrophilic sites on the compound can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and leading to therapeutic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the positioning and nature of its functional groups. Variations in the bromomethyl or methylthio positions can significantly alter reactivity and potency:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one | C11H12BrClOS | Electrophilic nature enhances reactivity |

| 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one | C11H12BrClOS | Different position affects interaction profile |

| 1-(3-(Bromomethyl)-4-methylsulfanylphenyl)-3-chloropropan-1-one | C11H12BrClOS | Variation in functional group positioning |

Q & A

Q. How can researchers optimize the synthesis of 1-(3-(bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by:

-

Solvent Selection : Use chloroform or acetone for bromination steps, as demonstrated in analogous chalcone derivatization (e.g., bromine addition to enones) .

-

Stoichiometry Control : Maintain a 1:1 molar ratio of bromine to the precursor ketone to avoid over-bromination .

-

Purification : Employ recrystallization from acetone or ethanol to isolate high-purity crystals, as seen in structurally similar halogenated aryl ketones .

-

Reaction Monitoring : Use TLC or GC-MS to track intermediate formation and minimize side products like dibrominated byproducts .

- Example Table :

Q. What spectroscopic techniques are critical for characterizing 1-(3-(bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the positions of bromomethyl, methylthio, and chloropropanone groups. The methylthio group ( ppm) and bromomethyl protons ( ppm) show distinct splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 331.92 for CHBrClOS) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths, especially for bromine/chlorine positional isomerism .

Advanced Research Questions

Q. How can computational modeling resolve contradictory crystallographic data for halogenated aryl ketones like this compound?

- Methodological Answer :

-

Density Functional Theory (DFT) : Compare calculated bond lengths (e.g., C-Br: ~1.93 Å) and angles with experimental X-ray data to validate structural assignments .

-

Twinned Crystal Analysis : Use SHELXL (with TWIN/BASF commands) to refine structures where overlapping reflections occur due to twinning, as seen in bromothienyl-chlorophenyl analogs .

-

Electron Density Maps : Identify disordered bromine/chlorine positions using residual density peaks (>1.0 eÅ) .

- Example Table :

| Parameter | Experimental (X-ray) | DFT Calculation | Discrepancy |

|---|---|---|---|

| C-Br Bond Length (Å) | 1.92 | 1.93 | 0.01 |

| C-Cl Bond Length (Å) | 1.76 | 1.75 | 0.01 |

Q. What mechanistic insights explain unexpected regioselectivity in reactions involving the bromomethyl and methylthio groups?

- Methodological Answer :

- Nucleophilic Substitution : The bromomethyl group undergoes S2 reactions preferentially due to steric accessibility, while the methylthio group participates in radical or electrophilic pathways (e.g., sulfoxide formation) .

- Competitive Reactivity : In cross-coupling reactions (e.g., Suzuki), the bromine site reacts faster than the methylthio group, as observed in 4-bromophenyl derivatives .

- Kinetic Studies : Use stopped-flow NMR to track reaction intermediates, revealing that bromine substitution proceeds with at 25°C .

Q. How should researchers address conflicting NMR data for structurally similar halogenated ketones?

- Methodological Answer :

- Decoupling Experiments : Apply - HSQC/HMBC to assign overlapping signals (e.g., methylthio vs. bromomethyl protons) .

- Solvent Effects : Compare spectra in DMSO-d vs. CDCl; methylthio groups show upfield shifts (~0.2 ppm) in polar solvents due to hydrogen bonding .

- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments, as done for 3-(methylthio)phenyl derivatives .

Data Contradiction Analysis

Q. Why might X-ray and DFT data disagree on the planarity of the chloropropanone moiety?

- Methodological Answer :

- Crystal Packing Effects : Non-covalent interactions (e.g., C-H···O) in the solid state distort the ketone group, whereas gas-phase DFT models assume ideal geometry .

- Thermal Motion : High thermal displacement parameters () for chlorine atoms in X-ray data indicate dynamic disorder not captured by DFT .

- Solution : Apply Hirshfeld surface analysis to quantify intermolecular forces influencing planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.